molecular formula C11H19NO2 B1266932 n-Cycloheptyl-3-oxobutanamide CAS No. 58102-38-8

n-Cycloheptyl-3-oxobutanamide

Cat. No. B1266932
CAS RN: 58102-38-8
M. Wt: 197.27 g/mol
InChI Key: GNAZFTVQGVRDNE-UHFFFAOYSA-N
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Patent
US04170465

Procedure details

37.1 g of diketene were added with stirring over 15 minutes to a mixture of 50 g of cycloheptylamine and 600 ml of tetrahydrofuran cooled to 6° C. and the mixture was stirred for 4 hours at room temperature. The mixture was distilled to dryness under reduced pressure and the residue was chromatographed over silica gel with elution with an 8-2 methylene chloride-acetone mixture to obtain 60 g of N-cycloheptyl-acetylacetamide melting at 52° C. 40 g of the said product and 1 g of p-toluene sulfonic acid were added to a mixture of 32 g of methyl orthoformate and 100 ml of methanol and after stirring the mixture for 8 hours at room temperature, 2 ml of quinoline were added thereto. The mixture was distilled to dryness under reduced pressure and the residue was added to toluene. The mixture was heated at 145° C. for 4 hours while distilling a toluene-methanol azeotrope. The toluene was evaporated by distillation under reduced pressure and the residue was chromatographed over silica gel. An 8-2 methylene chloride-methanol mixture was the eluant and the product was empasted with isopropyl ether to obtain 22 g of N-cycloheptyl-3-methoxy-crotonamide melting at 120° C. The RMN spectra showed the product to be the E isomer.
Quantity
37.1 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[O:6][C:4](=[O:5])[CH2:3]1.[CH:7]1([NH2:14])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1>O1CCCC1>[CH:7]1([NH:14][C:4](=[O:5])[CH2:3][C:2](=[O:6])[CH3:1])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
37.1 g
Type
reactant
Smiles
C=C1CC(=O)O1
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
C1(CCCCCC1)N
Name
Quantity
600 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
6 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed over silica gel with elution with an 8-2 methylene chloride-acetone mixture

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(CCCCCC1)NC(CC(C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 60 g
YIELD: CALCULATEDPERCENTYIELD 68.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.